4-bromo-N-{2-oxo-2-[2-(1H-pyrrol-2-ylmethylene)hydrazino]ethyl}benzamide
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Overview
Description
4-BROMO-N-({N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound that features a bromine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N-({N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves the following steps:
Formation of the hydrazine derivative: This involves the reaction of hydrazine with a suitable aldehyde or ketone to form the hydrazone.
Coupling Reaction: The final step involves coupling the brominated hydrazone with a benzamide derivative under suitable conditions, often using a catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-({N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-N-({N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
- 4-BROMO-N-METHYLBENZAMIDE
- 4-BROMO-N-ETHYLBENZAMIDE
- 4-BROMO-N-(1-METHYL-BUTYL)-BENZAMIDE
Comparison: 4-BROMO-N-({N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to the presence of the pyrrole ring and the hydrazinecarbonyl group. These functional groups confer distinct reactivity and potential biological activity compared to simpler bromobenzamides.
Properties
Molecular Formula |
C14H13BrN4O2 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
4-bromo-N-[2-oxo-2-[(2E)-2-(1H-pyrrol-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C14H13BrN4O2/c15-11-5-3-10(4-6-11)14(21)17-9-13(20)19-18-8-12-2-1-7-16-12/h1-8,16H,9H2,(H,17,21)(H,19,20)/b18-8+ |
InChI Key |
WIHGJLGTIRKGLO-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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